molecular formula C7H12ClF2N3 B12230090 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine

Cat. No.: B12230090
M. Wt: 211.64 g/mol
InChI Key: DUOLMEZRNUHLBD-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine is a pyrazole-based amine derivative characterized by a 1H-pyrazole core substituted at position 1 with a difluoromethyl (–CF₂H) group and at position 5 with a methylene-linked ethylamine (–CH₂CH₂NH₂) moiety.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-2-10-5-6-3-4-11-12(6)7(8)9;/h3-4,7,10H,2,5H2,1H3;1H

InChI Key

DUOLMEZRNUHLBD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The foundational step in synthesizing {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine involves constructing the pyrazole ring. A common approach utilizes 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For instance, methylhydrazine reacts with ethyl acrylate derivatives under basic conditions to form 1H-pyrazole-4-carboxylate intermediates.

Key reaction parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
  • Temperature : 80–100°C
  • Catalyst : Sodium iodide (10–15 mol%)

This method achieves regiochemical control by leveraging the electronic effects of substituents on the dienophile.

Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group at the N1 position of the pyrazole ring requires careful reagent selection. Patent CN111362874B details two approaches:

Method A : Direct difluoromethylation using chlorodifluoromethane (ClCF₂H) under Ullmann coupling conditions:

  • Reagents : CuI (catalyst), 1,10-phenanthroline (ligand)
  • Solvent : DMF at 120°C
  • Yield : 68–72%

Method B : Stepwise fluorination via intermediates:

  • Thiolation of pyrazole using Lawesson’s reagent
  • Oxidative fluorination with Selectfluor®
  • Advantage : Higher regioselectivity (>95%)
  • Reaction Time : 24–36 hours

Alkylation with Ethylamine

The final step attaches the ethylamine moiety to the pyrazole’s C5-methyl group. Nucleophilic substitution proves effective:

Reaction Scheme :
$$
\text{5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole} + \text{Ethylamine} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (pyrazole derivative:ethylamine)
  • Base : Triethylamine (2.5 eq)
  • Solvent : THF at 0°C → RT
  • Yield : 78–82%
  • Purity : >99% (HPLC)

One-Pot Tandem Synthesis

Integrated Reaction Design

A patent-derived methodology combines pyrazole formation and difluoromethylation in a single vessel, reducing purification steps:

Key Stages :

  • Condensation : Methylhydrazine + 2-difluoroacetyl-3-(dimethylamino)acrylate
  • Cyclization : Intramolecular ring closure under reduced pressure
  • In Situ Alkylation : Direct addition of ethylamine hydrochloride

Performance Metrics :

Parameter Value
Total Yield 65–70%
Reaction Time 8–10 hours
Byproduct Formation <5% (HPLC)

Catalyst Optimization

Screening of iodide salts revealed significant yield improvements:

Catalyst Concentration (mol%) Yield (%)
None - 42
NaI 50 68
KI 60 72
Tetrabutylammonium I 30 75

The enhanced nucleophilicity imparted by iodide ions facilitates smoother cyclization and alkylation transitions.

Purification and Analytical Characterization

Crystallization Protocols

Crude product purification employs solvent-dependent recrystallization:

Solvent System Purity Gain (%) Recovery (%)
40% Ethanol/Water 96 → 99.7 85
35% Methanol/Water 95 → 99.6 82
Acetonitrile 94 → 98.2 88

Ethanol/water mixtures provide optimal crystal morphology for industrial-scale filtration.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 6.82 (s, 1H, pyrazole-H)
  • δ 4.32 (d, J = 12.8 Hz, 2H, CH₂NH)
  • δ 3.15 (q, J = 7.2 Hz, 2H, NHCH₂CH₃)
  • δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI+) :

  • m/z Calcd for C₈H₁₂F₂N₃ [M+H]⁺: 212.1004
  • Found: 212.1006

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Stepwise Synthesis 3 72 99.7 Industrial
One-Pot Tandem 2 70 99.6 Pilot Plant
Nucleophilic Alkylation 2 68 98.9 Lab-Scale

The stepwise method remains preferred for large-scale production due to established process controls, while tandem approaches show promise for reducing solvent waste.

Regioselectivity in Pyrazole Formation Competing 1,3- vs. 1,4-regioisomers arise during cycloaddition. Employing bulky amines (e.g., diisopropylethylamine) increases 1,5-substitution preference from 4:1 to 9:1.

5.2 Difluoromethyl Group Stability The -CF₂H moiety undergoes hydrolysis under strongly acidic conditions. Patent CN111362874B recommends maintaining pH >5 during aqueous workups.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine. These derivatives often exhibit enhanced or modified chemical and biological properties, making them valuable for various applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds, including those similar to {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine, exhibit significant antimicrobial properties. For instance, a series of novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties demonstrated potent antibacterial activity against Pseudomonas syringae with a minimum inhibitory concentration (MIC) of 1.56 mg/L, surpassing established antibiotics like allicin and streptomycin sulfate . This suggests that pyrazole derivatives could serve as promising candidates for developing new antimicrobial agents.

Anticancer Properties
Pyrazole compounds have also been investigated for their anticancer potential. A study focused on various substituted pyrazoles indicated that they could induce cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone . Such findings highlight the therapeutic potential of pyrazole derivatives in cancer treatment.

Agricultural Applications

Pesticidal Activity
The structural characteristics of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine make it a candidate for developing agricultural chemicals, particularly pesticides. Research indicates that pyrazole derivatives can exhibit herbicidal and fungicidal activities. For example, certain pyrazole carboxamides have demonstrated notable antifungal activity, making them suitable for agricultural applications to combat plant pathogens .

Materials Science

Polymer Chemistry
In materials science, pyrazole compounds are being explored for their role in synthesizing advanced materials. The incorporation of pyrazole units into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in creating high-performance polymers used in aerospace and automotive industries.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentsPotent activity against Pseudomonas syringae; MIC = 1.56 mg/L .
Anticancer AgentsSynergistic effects with doxorubicin in breast cancer cell lines .
AgriculturalPesticidesNotable antifungal activity; potential use in crop protection .
Materials ScienceAdvanced MaterialsEnhanced thermal stability in polymer applications .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine –CF₂H at position 1; –CH₂CH₂NH₂ at position 5 C₇H₁₂F₂N₄ 202.20 Flexible ethylamine chain; high electronegativity from –CF₂H
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethylamine –CF₂H at position 3; –CH₂CH₂NH₂ at position 1 C₆H₁₀F₂N₄ 188.17 Substituent positional isomer; altered dipole moment
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one –CH₂CH₂N(CH₃)₂ at position 1; –CH₃ at position 3; ketone at position 5 C₉H₁₆N₄O 196.25 Ketone group enhances hydrogen bonding; tertiary amine reduces polarity
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine –C₃H₅ (cyclopropyl) at position 3; –CH₃ at position 1; –CH₂CH₂NH₂ at position 5 C₉H₁₅N₃ 165.24 Cyclopropyl introduces steric bulk; potential for ring-strain effects
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine –CF₂H at position 1; –CH₂NH– linked to a second pyrazole ring C₁₁H₁₆F₂N₅ 291.73 Bicyclic pyrazole system; increased aromatic stacking potential

Substituent Position and Electronic Effects

The position of the difluoromethyl group significantly impacts electronic properties. For example, in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine, the –CF₂H group at position 1 creates a strong electron-withdrawing effect, stabilizing the pyrazole ring and reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Functional Group Contributions

  • Ethylamine vs. Tertiary Amines: The primary ethylamine group in the target compound enables hydrogen bonding with biological targets or solvents, unlike the dimethylaminoethyl group in 1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one, which exhibits reduced polarity and weaker hydrogen-bonding capacity .
  • Cyclopropyl vs.

Hydrogen Bonding and Crystal Packing

The –CF₂H group engages in weaker hydrogen bonds compared to hydroxyl or amino groups, as seen in ’s hydroxy-pyrazole derivatives. This may result in distinct crystal packing behaviors, as predicted by graph-set analysis (). For instance, the target compound’s ethylamine chain could form NH···F interactions, whereas 1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one’s ketone group participates in stronger C=O···H bonds .

Research Implications

  • Medicinal Chemistry : The ethylamine side chain and –CF₂H group make the target compound a candidate for kinase inhibitors or GPCR-targeted drugs, leveraging hydrogen bonding and fluorophilic interactions .
  • Agrochemicals : Pyrazole derivatives with –CF₂H substituents, such as the target compound, are explored as herbicides due to their stability and bioavailability .
  • Material Science : Differences in hydrogen-bonding patterns () suggest applications in designing supramolecular assemblies or crystal engineering .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine is a novel compound derived from pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a difluoromethyl group and an ethylamine side chain, which are critical for its biological interactions. Pyrazoles, due to their five-membered ring containing nitrogen atoms, are known to exhibit various pharmacological properties. The unique combination of functional groups in N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine enhances its binding affinity to biological targets, making it a promising candidate for therapeutic applications.

Structural Formula

\text{N 1 difluoromethyl 1H pyrazol 5 yl methyl}ethylamine}

The biological activity of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, which is crucial for its therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Pharmacological Activities

Research has demonstrated that N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine possesses several pharmacological activities:

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents. Studies indicate that N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine can induce apoptosis in cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231), when used in combination with traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Research indicates significant inhibition of bacterial growth in vitro, suggesting potential use as an antimicrobial agent against resistant strains .

Anti-inflammatory Effects

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine has also been noted for its anti-inflammatory properties. Studies have reported its effectiveness in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduces TNF-α and IL-6 production

Case Study 1: Anticancer Activity

A study investigated the efficacy of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine in combination with doxorubicin on MCF-7 breast cancer cells. The results indicated enhanced cytotoxicity and a synergistic effect when both compounds were administered together, leading to increased apoptosis compared to doxorubicin alone.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole ring formation, difluoromethylation, and subsequent alkylation. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives are prepared through cyclization of hydrazide intermediates using phosphorus oxychloride (120°C), followed by reduction to the amine . Purity is confirmed via HPLC (>95%), while structural validation employs 1^1H/13^13C NMR (e.g., δ 5.17–5.19 ppm for the ethylamine group) and IR spectroscopy (C-F stretching at ~1100 cm1^{-1}) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its reactivity in aqueous environments?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity (predicted logP ~2.1), reducing aqueous solubility. Solubility in DMSO (>10 mM) makes it suitable for in vitro assays. Hydrogen-bonding patterns (C-F···H-N interactions) observed in crystallographic studies suggest moderate polarity, affecting aggregation in aqueous buffers .

Q. How does the difluoromethyl group at the pyrazole N1 position affect the compound’s spectroscopic characteristics compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination introduces distinct 19^{19}F NMR signals (δ -120 to -140 ppm) and downfield shifts in 1^1H NMR for adjacent protons (e.g., pyrazole C-H protons shift by ~0.3 ppm). IR spectra show asymmetric C-F stretches at 1120–1150 cm1^{-1}, absent in non-fluorinated analogs .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy. Avoid exposure to moisture, as hydrolysis may release HF. Storage at -20°C under nitrogen is recommended. Emergency protocols include rinsing exposed skin with water and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when refining the structure using SHELX software?

  • Methodological Answer : For high-resolution data, use SHELXL with TWIN/BASF commands to model twinning. For low-resolution data, apply SAME restraints to equivalent bonds and ISOR for anisotropic displacement parameters. Validate hydrogen-bonding networks using PLATON to resolve electron density ambiguities .

Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?

  • Methodological Answer : Replace batch reactions with flow chemistry for exothermic steps (e.g., difluoromethylation). Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in ethanol/water mixtures (80°C) to improve atom economy. Monitor intermediates via inline FTIR to adjust reagent stoichiometry dynamically .

Q. How can computational methods predict hydrogen-bonding patterns in crystal lattices?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets models intermolecular interactions. Graph-set analysis (e.g., R_2$$^2(8) motifs) identifies dominant H-bond networks. Pairwise interaction energies calculated via CrystalExplorer guide polymorph prediction .

Q. How to resolve contradictory biological activity data in different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Adjust assay buffers to match physiological pH and ionic strength. Perform metabolomic profiling to identify off-target interactions or prodrug activation .

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